An In-Depth Technical Guide to 1-Boc-4-(carboxy-thiophen-2-YL-methyl)-diazepane: A Versatile Scaffold for Drug Discovery
An In-Depth Technical Guide to 1-Boc-4-(carboxy-thiophen-2-YL-methyl)-diazepane: A Versatile Scaffold for Drug Discovery
An In-Depth Technical Guide to 1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1][2]diazepane: A Versatile Scaffold for Drug Discovery
Introduction: Unveiling a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic design of molecular scaffolds that offer both structural novelty and functional versatility is paramount. 1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1][2]diazepane emerges as a compound of significant interest, embodying a unique amalgamation of chemical motifs known for their pharmacological relevance. This technical guide provides an in-depth exploration of its properties, a plausible synthetic route, and its potential applications, tailored for researchers, scientists, and drug development professionals.
This molecule integrates three key structural features: a 1,4-diazepane ring, a thiophene moiety, and a carboxylic acid functionality, all under the protective custody of a tert-butyloxycarbonyl (Boc) group. The 1,4-diazepane core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly those targeting the central nervous system. Thiophene rings, bioisosteres of benzene, are present in a wide array of approved drugs and are known to modulate pharmacokinetic and pharmacodynamic properties.[3][4] The strategic placement of a carboxylic acid group provides a crucial handle for further chemical modifications, enabling the synthesis of diverse compound libraries for screening.
Physicochemical Properties: A Snapshot of the Molecule
The fundamental physicochemical properties of 1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1][2]diazepane are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 834884-95-6 | [2][5] |
| Molecular Formula | C₁₆H₂₄N₂O₄S | |
| Molecular Weight | 340.44 g/mol | |
| Appearance | White to off-white solid | - |
| Purity | ≥95% | [6] |
| Synonyms | [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl][2-thienyl]acetic acid | |
| Storage Conditions | 0-8 °C, under inert atmosphere | - |
Proposed Synthesis Workflow: A Strategic Approach
Experimental Protocol:
Step 1: Synthesis of a Suitable Alkylating Agent (e.g., 2-(thiophen-2-yl)acetyl chloride)
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To a solution of 2-(thiophen-2-yl)acetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.
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A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
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The solvent and excess reagent are then removed under reduced pressure to yield the crude 2-(thiophen-2-yl)acetyl chloride, which can be used in the next step without further purification.
Step 2: N-Alkylation of 1-Boc-1,4-diazepane
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Dissolve 1-Boc-1,4-diazepane (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in an anhydrous aprotic solvent like DCM or THF.
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Cool the mixture to 0 °C and add the freshly prepared 2-(thiophen-2-yl)acetyl chloride (1.1 equivalents) dropwise.
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Allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The crude product is then purified by column chromatography on silica gel to afford the desired 1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1][2]diazepane.
Caption: Proposed two-step synthesis of the target compound.
Potential Biological and Pharmacological Significance
The structural components of 1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1][2]diazepane suggest a rich potential for biological activity, making it a valuable scaffold for the development of novel therapeutic agents.
Central Nervous System (CNS) Applications:
The diazepine and benzodiazepine cores are renowned for their wide range of activities on the CNS, including anxiolytic, anticonvulsant, and sedative effects.[7][8] Thiophene-containing benzodiazepine receptor ligands have been synthesized and shown to possess agonist activity at the 'Type I' benzodiazepine receptor, suggesting that our title compound could serve as a starting point for novel CNS-active agents with potentially unique selectivity profiles.[9]
Anticancer Potential:
Both thiophene and diazepine derivatives have independently been investigated for their anticancer properties.[1][3] The combination of these two pharmacophores in a single molecule could lead to synergistic effects or novel mechanisms of action against various cancer cell lines. The carboxylic acid moiety allows for the conjugation of this scaffold to targeting ligands or its incorporation into larger, more complex molecules with enhanced tumor-targeting capabilities.
Anti-inflammatory and Analgesic Properties:
Derivatives of arylacetic acids, including those with a thiophene ring, are known to possess anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11][12] The 2-(thiophen-2-yl)acetic acid moiety within the target compound suggests that it and its derivatives could be explored for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Interplay of structural motifs and potential therapeutic applications.
Conclusion and Future Directions
1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1][2]diazepane represents a strategically designed chemical entity with considerable potential in the field of drug discovery. Its unique combination of a diazepine core, a thiophene ring, and a reactive carboxylic acid handle makes it an attractive starting point for the synthesis of diverse chemical libraries. The insights provided in this guide, from its fundamental properties to a plausible synthetic route and its inferred pharmacological potential, underscore its value as a versatile building block. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound, and the exploration of its biological activities through in vitro and in vivo screening assays to unlock its full therapeutic potential.
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